Bromoacetic acid-d3

Catalog No.
S763495
CAS No.
14341-48-1
M.F
C2H3BrO2
M. Wt
141.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic acid-d3

CAS Number

14341-48-1

Product Name

Bromoacetic acid-d3

IUPAC Name

deuterio 2-bromo-2,2-dideuterioacetate

Molecular Formula

C2H3BrO2

Molecular Weight

141.97 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD

InChI Key

KDPAWGWELVVRCH-RIAYTAFFSA-N

SMILES

C(C(=O)O)Br

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])Br

The exact mass of the compound Bromoacetic acid-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromoacetic acid-d3 (BrCD2COOD, CAS 14341-48-1) is a high-purity, fully deuterated stable isotope-labeled compound primarily utilized as an internal standard for mass spectrometry and a specialized alkylating agent in proteomics. Featuring a ≥98 atom % D isotopic enrichment, it provides a precise +3 Da mass shift relative to its non-deuterated counterpart. This exact mass differential, combined with near-identical physicochemical properties and chromatographic retention times, makes it an indispensable procurement choice for correcting matrix effects in LC-MS/MS workflows and enabling multiplexed quantitative analysis in complex biological or environmental matrices [1].

Substituting Bromoacetic acid-d3 with non-deuterated bromoacetic acid or generic internal standards compromises quantitative integrity. In LC-MS/MS analysis of environmental water samples, non-deuterated baselines cannot be distinguished from endogenous analytes, rendering them useless for correcting ionization suppression or extraction losses, which can introduce quantification errors exceeding 20% [1]. In quantitative proteomics, substituting with standard alkylating agents like iodoacetamide (IAM) fails to provide the heavy isotopic signature required for MS1-level comparative multiplexing. Furthermore, using lower-purity deuterated analogs (<95% D) introduces significant M+0 cross-talk into the analyte channel, artificially inflating target concentrations and invalidating trace-level regulatory assays [2].

LC-MS/MS Matrix Effect Correction in Environmental Testing

In the quantification of haloacetic acid disinfection byproducts in drinking water, Bromoacetic acid-d3 serves as an optimal internal standard. It co-elutes exactly with endogenous bromoacetic acid but provides a distinct MRM transition shifted by 3 Da (e.g., [M-H]-). Compared to external calibration, which suffers from uncorrected matrix suppression, the use of the d3-internal standard reduces quantification bias to <5%[1].

Evidence DimensionQuantification bias due to matrix effects
Target Compound Data<5% bias (using Bromoacetic acid-d3 as ISTD)
Comparator Or Baseline>20% bias (using external calibration / no ISTD)
Quantified Difference>15% improvement in quantification accuracy
ConditionsLC-MS/MS analysis of raw and potable water extracts

Essential for environmental testing laboratories that must meet strict regulatory compliance for disinfection byproduct quantification.

Isotopic Mass Shift for Quantitative Proteomics

Bromoacetic acid-d3 is utilized for differential cysteine alkylation to enable relative protein quantification. While unlabeled bromoacetic acid adds a standard carboxymethyl group (+58.005 Da), Bromoacetic acid-d3 adds a deuterated carboxymethyl group (+61.024 Da). This generates a precise, predictable 3.019 Da mass difference per alkylated cysteine residue between sample states, allowing high-resolution MS1 differentiation without the chromatographic shifts often seen with bulkier isotopic tags [1].

Evidence DimensionMass shift per alkylated cysteine
Target Compound Data+61.024 Da mass addition
Comparator Or Baseline+58.005 Da mass addition (unlabeled bromoacetic acid)
Quantified DifferenceExact 3.019 Da differential per modification site
ConditionsBottom-up proteomics, DTT reduction followed by alkylation

Enables researchers to perform cost-effective, highly accurate multiplexed comparative proteomics without relying on expensive commercial isobaric tagging kits.

Isotopic Purity and Analyte Channel Cross-Talk

For trace-level LC-MS/MS applications, the isotopic purity of the internal standard is critical. Premium Bromoacetic acid-d3 is synthesized to ≥98 atom % D. Compared to lower-grade isotopic standards (<95% D), the ≥98% enrichment ensures that the unlabelled (M+0) impurity contribution remains below 2%. This prevents the internal standard from artificially contributing to the endogenous analyte signal, a phenomenon that can skew results at the lower limits of quantitation (LLOQ) .

Evidence DimensionAnalyte channel cross-talk (M+0 contribution)
Target Compound Data<2% cross-talk (at ≥98 atom % D)
Comparator Or Baseline>5% cross-talk (at <95 atom % D)
Quantified Difference>3% reduction in artificial signal inflation at LLOQ
ConditionsHigh-resolution mass spectrometry or MRM at trace concentrations

Procuring high isotopic purity (≥98% D) is mandatory to prevent false positives and maintain linear dynamic range in highly sensitive assays.

Regulatory Water Quality Testing (Haloacetic Acids)

Directly following its superior matrix-correction capabilities, Bromoacetic acid-d3 is a mandatory procurement item for environmental labs executing LC-MS/MS or GC-MS protocols to quantify toxic monobromoacetic acid and other disinfection byproducts in municipal water supplies [1].

Multiplexed Quantitative Proteomics

Leveraging the precise 3.019 Da mass shift per cysteine residue, this compound is ideal for core facilities conducting differential protein expression analysis. It allows for the simultaneous LC-MS analysis of distinct biological states by simply mixing lysates alkylated with light (unlabeled) and heavy (d3) reagents[2].

Metabolomic Normalization and Standardization

In large-scale, untargeted LC-MS metabolomics, Bromoacetic acid-d3 is utilized as a stable spike-in internal standard. Its reliable ionization and distinct m/z profile allow bioinformatics pipelines to mathematically correct for instrument drift and variable ionization efficiencies across hundreds of biological samples [2].

Synthesis of Deuterated Pharmaceutical Intermediates

Because of its high isotopic purity (≥98 atom % D), it serves as a foundational building block in medicinal chemistry for introducing stable -CD2COOH or -CD2- motifs into drug candidates, enabling the study of kinetic isotope effects and the improvement of metabolic stability profiles .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Bromoacetic acid-d3

Dates

Last modified: 04-14-2024

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